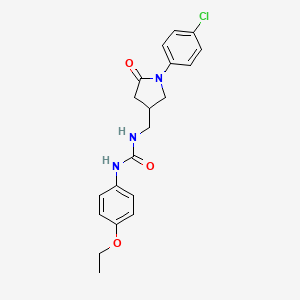

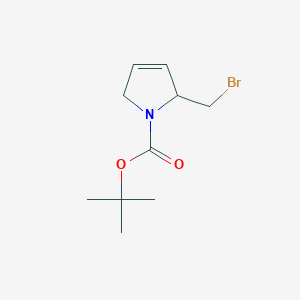

Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate is a chemical compound that is part of a broader class of organic molecules which include tert-butyl groups and are used as intermediates in the synthesis of various pharmaceuticals and other organic compounds. The tert-butyl group is often used in organic synthesis due to its steric bulk, which can protect reactive sites on a molecule during chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate and related compounds typically involves multi-step organic reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, is synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, with an overall high yield . Similarly, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate is prepared from Boc-tetramic acid and benzylidenemalononitrile using organocatalysis .

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds is often confirmed using spectroscopic techniques such as NMR and FT-IR, as well as mass spectrometry. X-ray diffraction (XRD) is used to determine the crystal structure, which can be further analyzed and optimized using density functional theory (DFT) calculations. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by XRD and matched with the DFT-optimized structure .

Chemical Reactions Analysis

Tert-butyl-containing compounds can undergo various chemical reactions. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate is synthesized using the mixed anhydride method with iso-butoxycarbonyl chloride . The tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols can be achieved using 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline under mild conditions without a base .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds can be explored through various analyses. Gas-liquid chromatography (GLC) and mass spectral analysis are used to separate and quantify carboxylates, including those with tert-butyl groups . The molecular electrostatic potential and frontier molecular orbitals of these compounds can be investigated through DFT to reveal their physicochemical features [3, 5, 6].

科学的研究の応用

Versatile Building Blocks for Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks in synthetic organic chemistry. Nucleophilic substitutions and radical reactions enable the generation of a variety of compounds, including azocarboxamides and aryl radicals, facilitating modifications such as oxygenation, halogenation, and arylation under both elevated temperatures and acidic conditions (Jasch et al., 2012).

Advanced Polymer and Material Synthesis

The synthesis of dendritic macromolecules with tert-butyl esters highlights another application. These compounds, upon conversion to carboxylic acids, exhibit solubility characteristics essential for materials science, demonstrating the versatility of tert-butyl esters in modifying the physical properties of polymers (Pesak et al., 1997).

Facilitation of Complex Organic Reactions

The one-pot Curtius rearrangement utilizing tert-butyl carbamate showcases an efficient method for protecting amines, indicative of the compound's role in simplifying the synthesis of protected amino acids and facilitating complex organic reactions (Lebel & Leogane, 2005).

Catalysts in Asymmetric Synthesis

Tert-butylmethylphosphino groups contribute to the development of rigid P-chiral phosphine ligands, significantly enhancing the enantioselectivity and catalytic activities in asymmetric hydrogenation of functionalized alkenes. This application is critical for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Kinetic Solvent Effects in Biomass Conversion

The study of Bronsted-acid-catalyzed reactions of biomass-derived oxygenates in various solvent mixtures provides insights into solvent effects on catalytic turnover rates. This research underscores the compound's potential utility in understanding and optimizing biomass conversion processes (Walker et al., 2018).

Innovations in Fluorous Synthesis

The exploration of fluorous derivatives of tert-butyl alcohol for protecting carboxylic acids in fluorous synthesis represents a novel approach to phase-separable chemistry, facilitating the protection and immobilization of nonpolar carboxylic acids in a fluorous phase (Pardo et al., 2001).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONJMZIBVGCMIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

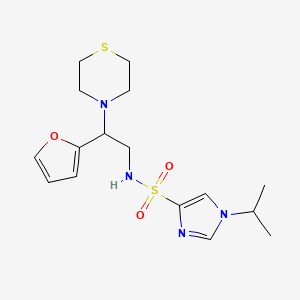

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

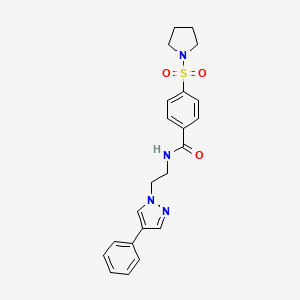

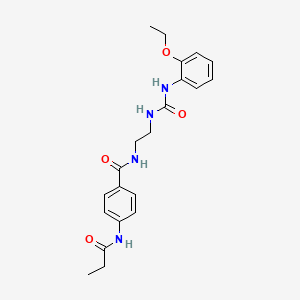

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)

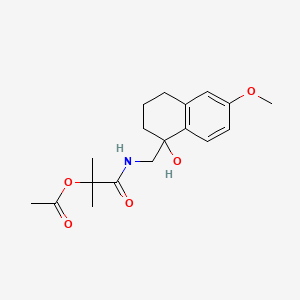

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)

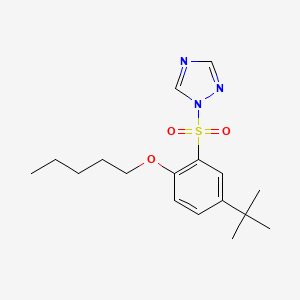

![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)

![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)